![molecular formula C26H42O2Si2 B14707778 (1,4-Phenylene)bis{dimethyl[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane} CAS No. 20988-18-5](/img/structure/B14707778.png)
(1,4-Phenylene)bis{dimethyl[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane}
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1,4-Phenylene)bis{dimethyl[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane} is a complex organosilicon compound known for its unique structural features and versatile applications. This compound contains a 1,4-phenylene core linked to dimethylsilane groups, which are further connected to 7-oxabicyclo[4.1.0]heptane moieties. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it valuable in various scientific and industrial fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,4-Phenylene)bis{dimethyl[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane} typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles to form 7-oxabicyclo[4.1.0]heptane derivatives . These intermediates are then reacted with dimethylchlorosilane in the presence of a base to introduce the dimethylsilane groups. Finally, the resulting compound is coupled with a 1,4-phenylene core through a suitable coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
(1,4-Phenylene)bis{dimethyl[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane} undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield silanol or siloxane derivatives, while substitution reactions can introduce various functional groups onto the silicon atoms.
Scientific Research Applications
(1,4-Phenylene)bis{dimethyl[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane} has a wide range of scientific research applications, including:
Chemistry: Used as a coupling agent to functionalize substrates and improve the dispersion of nanoparticles.
Biology: Employed in the synthesis of bioactive compounds and as a precursor for drug development.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the fabrication of advanced materials such as nanocomposites and coatings.
Mechanism of Action
The mechanism of action of (1,4-Phenylene)bis{dimethyl[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane} involves its ability to interact with various molecular targets and pathways. The compound’s unique structure allows it to form stable complexes with other molecules, facilitating its use as a coupling agent and adhesion promoter. The presence of the 7-oxabicyclo[4.1.0]heptane moieties enhances its reactivity, making it suitable for various chemical transformations .
Comparison with Similar Compounds
Similar Compounds
Trimethoxy[2-(7-oxabicyclo[4.1.0]hept-3-yl)ethyl]silane: Similar in structure but with trimethoxy groups instead of dimethyl groups.
1,4-Phenylene-bis(di-p-tolylmethanol): Contains a 1,4-phenylene core but with different functional groups.
Uniqueness
(1,4-Phenylene)bis{dimethyl[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane} is unique due to its combination of a 1,4-phenylene core with dimethylsilane and 7-oxabicyclo[4.1.0]heptane moieties. This unique structure imparts distinct chemical properties, making it valuable for specific applications in materials science and nanotechnology.
Properties
CAS No. |
20988-18-5 |
|---|---|
Molecular Formula |
C26H42O2Si2 |
Molecular Weight |
442.8 g/mol |
IUPAC Name |
[4-[dimethyl-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silyl]phenyl]-dimethyl-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane |
InChI |
InChI=1S/C26H42O2Si2/c1-29(2,15-13-19-5-11-23-25(17-19)27-23)21-7-9-22(10-8-21)30(3,4)16-14-20-6-12-24-26(18-20)28-24/h7-10,19-20,23-26H,5-6,11-18H2,1-4H3 |
InChI Key |
JVUBHRQWZCRMGA-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(CCC1CCC2C(C1)O2)C3=CC=C(C=C3)[Si](C)(C)CCC4CCC5C(C4)O5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


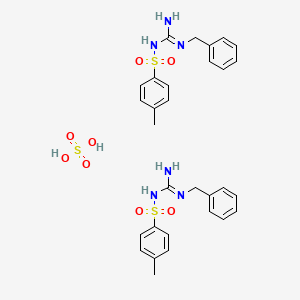
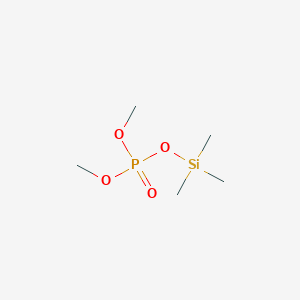
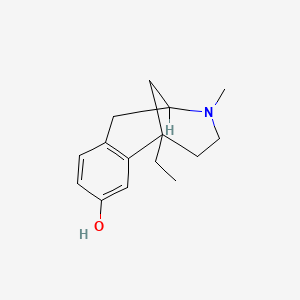
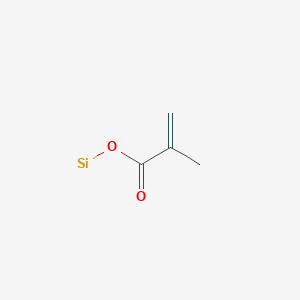
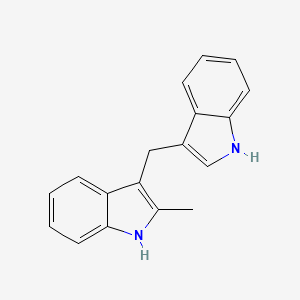
![5-[(2,4-Dimethylphenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B14707753.png)
![2,3,5-Triazabicyclo[4.2.0]octa-3,5,7-triene](/img/structure/B14707760.png)
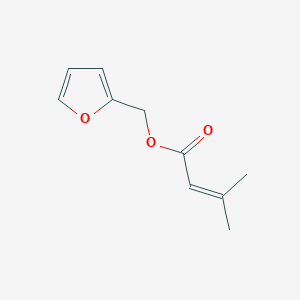
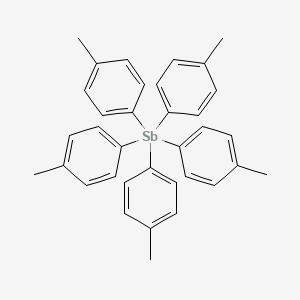

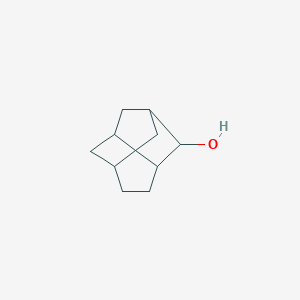
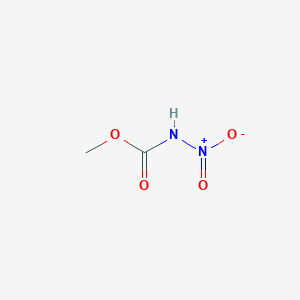
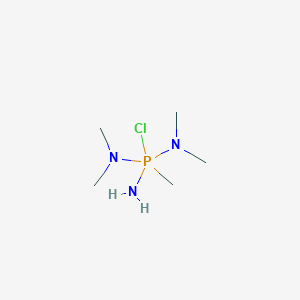
![2-([1,1'-Biphenyl]-4-yl)-5-(4-butylphenyl)-1,3,4-oxadiazole](/img/structure/B14707796.png)
